molecular formula C12H16ClF2NO2 B1423439 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride CAS No. 1334147-25-9

4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride

Cat. No. B1423439
M. Wt: 279.71 g/mol
InChI Key: IDUZIBTZVMTSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride, abbreviated as 4-DFMO-HCl, is a synthetic organofluorine compound with a wide range of applications in scientific research. 4-DFMO-HCl is a potent inhibitor of the enzyme monoamine oxidase (MAO) and has been used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Synthetic Utility and Chemical Properties

Compounds structurally related to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride have been explored for their synthetic utility in organic chemistry. For example, hydroxyapatite-catalyzed cyclization of aryl enones has been employed for the efficient synthesis of oxazine derivatives, demonstrating the catalytic potential in creating heterocyclic compounds with high yields under solvent-free conditions. Such methodologies highlight the importance of related compounds in facilitating the synthesis of complex organic molecules with potential bioactive properties (Thirunarayanan, 2014).

Additionally, solid SiO2-H3PO4 has been reported as an efficient catalyst for the cyclization of enones to synthesize oxazine derivatives, further emphasizing the role of similar compounds in heterocyclic chemistry and their potential as building blocks for more complex structures with antimicrobial activities (Thirunarayan & Renuka, 2014).

Pharmacological Potential

The exploration of novel quinazolinone derivatives, synthesized from related phenyl-substituted compounds, has indicated significant antimicrobial activity. Such research underscores the therapeutic potential of compounds with related structural motifs, paving the way for the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Physical and Optical Properties

Research into the photophysical properties of borondipyrromethene analogues, which share similar fluorophore characteristics with the given compound, reveals insights into the effects of structural modifications on fluorescence properties. Such studies are crucial for the development of new fluorescent probes and materials with specific optical applications (Qin et al., 2005).

properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2.ClH/c13-11(14)17-10-3-1-9(2-4-10)12(15)5-7-16-8-6-12;/h1-4,11H,5-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUZIBTZVMTSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)OC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride
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4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.